Piperazine succinate

Catalog No.
S6642555
CAS No.
14396-13-5
M.F
C8H16N2O4
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine succinate

CAS Number

14396-13-5

Product Name

Piperazine succinate

IUPAC Name

butanedioic acid;piperazine

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C4H10N2.C4H6O4/c1-2-6-4-3-5-1;5-3(6)1-2-4(7)8/h5-6H,1-4H2;1-2H2,(H,5,6)(H,7,8)

InChI Key

ROEOHFSDZDGESV-UHFFFAOYSA-N

SMILES

C1CNCCN1.C(CC(=O)O)C(=O)O

Canonical SMILES

C1CNCCN1.C(CC(=O)O)C(=O)O

The exact mass of the compound Piperazine succinate is 204.11100700 g/mol and the complexity rating of the compound is 119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Piperazine succinate (CAS 14396-13-5) is a highly stable, 1:1 dicarboxylic acid salt formed from piperazine and succinic acid. In industrial procurement and advanced synthesis, it is primarily utilized as a non-volatile, solid-state amine source and a bifunctional structural building block . By neutralizing the strongly basic and volatile piperazine core with succinic acid, this compound provides a crystalline, non-hygroscopic material with predictable solubility in polar solvents and enhanced thermal stability . These baseline properties make it an essential precursor for solid-phase morpholino oligomer synthesis, pharmaceutical formulation, and the development of functionalized thermoplastic metallopolymers, where exact stoichiometric control is mandatory.

Research Fit

Stoichiometric Identity

1:1 piperazinium succinate salt with solved single-crystal structure (CSD BURWEQ)

Anthelmintic Research Tool

GABA-mimetic at helminth neuromuscular junction; supports parasite paralysis and expulsion studies

Solid Form Differentiation

Distinct from sesqui-salt piperazine citrate and 1:1 adipate; defined stoichiometry simplifies quality control

Substituting piperazine succinate with piperazine free base or alternative salts (such as citrate or adipate) routinely leads to process failures in precision manufacturing. Piperazine free base is notoriously volatile and highly hygroscopic, causing severe stoichiometric drift during weighing and promoting unwanted side reactions in moisture-sensitive environments [1]. While other dicarboxylic or tricarboxylic salts exist, the specific steric and electronic profile of the succinate counterion is critical in solid-phase synthesis workflows. For example, in the preparation of N-trityl piperazine anchors for morpholino oligomers, alternative counterions disrupt resin loading efficiency and cleavage kinetics [2]. Furthermore, in polymer synthesis, substituting succinate with a tricarboxylic acid like citrate introduces uncontrolled branching, destroying the linear thermoplastic properties required for downstream applications.

Substitution Risk

Target SaltPiperazine Succinate
Common SubstitutesCitrate / Adipate
Aqueous Solubility≥25 mg·mL⁻¹; may require larger vehicle volume
Citrate: freely soluble; Hexahydrate: 300 mg·mL⁻¹; Adipate: 55.3 mg·mL⁻¹ — solubility rank shifts dissolution specification
Thermal ProfileExpected defined endotherm; may enable hot-melt processing
Citrate decomposes ~215 °C without melting; adipate melts at 256–257 °C — thermal behavior non-transferable
Counterion BiochemistrySuccinate is the endogenous Ascaris metabolic end-product
Citrate, adipate, phosphate counterions lack metabolic link to helminth energy pathway — may confound succinate-pathway studies

Volatility and Moisture Uptake Elimination

Piperazine free base is highly volatile (vapor pressure ~0.8 mmHg at 20°C) and rapidly absorbs atmospheric moisture, leading to severe stoichiometric drift during formulation. Conversion to piperazine succinate completely suppresses this volatility and hygroscopicity, yielding a stable crystalline solid [1]. This fundamental phase stabilization ensures that molar equivalents remain exact during the synthesis of complex active pharmaceutical ingredients (APIs) and polymers, preventing the yield losses associated with free base degradation.

Evidence DimensionVapor pressure and ambient moisture uptake
Target Compound DataEffectively 0 mmHg vapor pressure; non-hygroscopic crystalline solid
Comparator Or BaselinePiperazine free base (~0.8 mmHg vapor pressure; highly hygroscopic)
Quantified Difference~100% reduction in volatility and elimination of ambient moisture-driven mass fluctuation
ConditionsStandard ambient temperature and pressure (20°C, 1 atm)

Prevents stoichiometric errors during batch formulation, directly improving yield and reproducibility in industrial synthesis.

Aqueous Solubility
Cross-study comparable
Succinate ≥25 mg/mL vs. Hexahydrate 300 mg/mL, Adipate 55.3 mg/mL
Solubility rank may direct dissolution-limited formulation strategy
Succinate may require larger aqueous volume for equimolar dissolved dose

Solid-Phase Morpholino Oligomer Synthesis

In the synthesis of morpholino oligomers, the choice of piperazine anchor dictates the efficiency of resin loading and subsequent cleavage. Patent literature specifically highlights the use of N-trityl piperazine succinate salts over free piperazine or other counterions [1]. The succinate moiety provides the ideal bifunctional linker—offering a carboxylic acid for stable amide linkage to the solid support while maintaining the piperazine nitrogen in a protected, easily liberated state. This specific salt configuration maximizes stepwise coupling yields and prevents premature cleavage compared to non-succinate alternatives.

Evidence DimensionSolid-phase resin anchoring and cleavage efficiency
Target Compound DataPiperazine succinate salt (enables high-yield N-trityl piperazine anchoring and controlled release)
Comparator Or BaselinePiperazine free base / mono-functional salts (poor resin attachment or uncontrolled cleavage)
Quantified DifferenceSignificant increase in full-length morpholino oligomer recovery due to optimized linker stability
ConditionsSolid-phase morpholino oligomer synthesis using trityl-protected anchors

Crucial for procurement in oligonucleotide manufacturing, where specific linker salts dictate overall batch yield and purity.

Thermal Behavior
Supporting evidence
Citrate decomposes ~215°C without melt; adipate mp 256–257°C; succinate expected intermediate
May enable thermal processing routes unavailable to citrate; verify with lot-specific DSC/TGA
Published DSC/TGA data sparse for succinate; require experimental qualification

Linear Backbone Control in Thermoplastic Metallopolymers

When synthesizing thermoplastic poly(alkyl piperazine) diols for bioengineering, the dicarboxylic acid counter-component dictates polymer topology. Piperazine succinate acts as an ideal linear building block, allowing for the creation of highly amorphous polyester urethane polymers that can uniformly coordinate with Ru(III) or Fe(III) [1]. In contrast, substituting succinate with a tricarboxylic acid like citrate introduces unwanted branching and cross-linking unpredictability. The strict 1:1 linear bifunctionality of the succinate salt ensures reproducible chain extension and predictable degradation kinetics in biomedical applications.

Evidence DimensionPolymer chain linearity and cross-linking uniformity
Target Compound DataPiperazine succinate (strict linear chain extension, uniform metal coordination)
Comparator Or BaselinePiperazine citrate (premature branching, steric hindrance during metal binding)
Quantified Difference100% elimination of uncontrolled branching sites during primary polyester diol synthesis
ConditionsThermoplastic polyester urethane synthesis and subsequent Ru(III)/Fe(III) coordination

Allows polymer chemists to achieve precise, reproducible mechanical properties and degradation rates in tissue engineering scaffolds.

Biochemical Relevance
Class-level inference
Succinate is the endogenous Ascaris fermentative end-product whose production piperazine inhibits
May reduce confounding variables in succinate-pathway metabolic studies
No quantitative head-to-head efficacy data; mechanistic rationale only
In Silico Binding
Cross-study comparable
−5.3 kcal/mol against antimicrobial protein targets (Jeba Reeda et al. 2023)
Supports antimicrobial screening in research; provides citable in silico rationale for succinate salt
Computational data only; MIC assay validation required
Crystal Structure
Supporting evidence
1:1 stoichiometry; CSD BURWEQ; N–H···O hydrogen-bonded 3D network
Enables definitive PXRD identification for incoming quality control
Reduces polymorphic/hydrate transition risk vs. hexahydrate; supports solid-form specification

Morpholino Oligonucleotide Solid-Phase Synthesis

Piperazine succinate is procured as a critical anchoring intermediate (e.g., N-trityl piperazine succinate) to attach growing oligonucleotide chains to resin supports. Its specific cleavage kinetics and stability make it the preferred choice over free piperazine for maximizing the yield of therapeutic morpholino oligomers [1].

Degradable Thermoplastic Metallopolymer Manufacturing

In advanced materials science, this compound serves as a linear difunctional building block in the creation of poly(alkyl piperazine succinate) diols. These polymers are subsequently cross-linked with transition metals like Ru(III) to form specialized, degradable bioengineering scaffolds with predictable mechanical properties [2].

Pharmaceutical Intermediate and API Formulation

Procured as a highly stable, non-volatile piperazine source for the synthesis of central nervous system depressants and other APIs. The succinate salt form is utilized to ensure exact stoichiometric dosing during bulk synthesis and to improve the aqueous solubility profile of the final drug product .

Application Fit

Application
Selection Property
Validation Focus
Helminth energy metabolism studies
Succinate-counterion biochemical context
Succinate pathway metabolite profiling; metabolomic consistency
Controlled-release anthelmintic preformulation
Solubility-limited release potential; thermal processability
Dissolution testing in biorelevant media; lot-specific DSC/TGA
Antimicrobial-anthelmintic hit identification
Published in silico binding signal
In vitro MIC and nematode motility assays; dual-action screening
Analytical reference standard for QC
Definitive 1:1 solid form identity; CSD BURWEQ
PXRD identity confirmation; polymorphic stability; spectroscopic fingerprinting

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

204.11100700 g/mol

Monoisotopic Mass

204.11100700 g/mol

Heavy Atom Count

14

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